molecular formula C7H15NO2 B1304912 Piperidinium acetate CAS No. 4540-33-4

Piperidinium acetate

Cat. No.: B1304912
CAS No.: 4540-33-4
M. Wt: 145.2 g/mol
InChI Key: RAIYODFGMLZUDF-UHFFFAOYSA-N
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Description

Piperidinium acetate (C₇H₁₅N·CH₃COOH) is a piperidinium salt formed by the protonation of piperidine with acetic acid. It is widely utilized as a bifunctional catalyst in organic synthesis, leveraging both its acidic (piperidinium cation) and basic (acetate anion) properties. Key applications include:

  • Catalysis in Knoevenagel and Aldol Reactions: The acetate anion deprotonates active methylene groups (e.g., malononitrile), generating nucleophilic intermediates, while the piperidinium cation stabilizes iminium ions during condensation reactions .
  • Pharmaceutical Applications: this compound derivatives, such as piperidinium 2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate, are used in injectable formulations, with validated HPLC methods ensuring quality control .
  • Ionic Liquid (IL) Systems: Combined with co-solvents like DMSO, this compound enhances cellulose dissolution efficiency at low temperatures .

Its synthesis involves reacting equimolar piperidine and acetic acid in aqueous solution, followed by solvent evaporation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Piperidinium acetate can be synthesized by reacting piperidine with acetic acid. The reaction typically occurs in an alcohol solvent. Initially, acetic acid reacts with a base to form the corresponding acetate salt, which then reacts with piperidine to produce this compound. The final product is obtained through crystallization or solvent evaporation .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the careful control of temperature and solvent concentration to facilitate efficient crystallization and separation of the product .

Chemical Reactions Analysis

Primary Reaction Types

Piperidinium acetate participates in three principal reaction categories:

Reaction Type Reagents/Conditions Major Products
Oxidation KMnO₄, CrO₃Amides, carboxylic acids
Reduction LiAlH₄, NaBH₄Piperidine derivatives
Nucleophilic Substitution Halogenated compounds, NaOHSubstituted piperidines

These reactions are foundational in synthesizing pharmaceuticals, agrochemicals, and polymers .

Knoevenagel Condensation

This compound accelerates the Knoevenagel reaction between aldehydes and active methylene compounds (e.g., malononitrile) via:

  • Deprotonation : The catalyst deprotonates malononitrile, forming a carbanion .

  • Nucleophilic Attack : The carbanion attacks the aldehyde carbonyl, forming a β-hydroxy intermediate .

  • Dehydration : Elimination of water yields α,β-unsaturated products .

Kinetic Data :

Aldehyde Rate Enhancement (k_HG/k_CAT)
Pentafluorobenzaldehyde3.5×
Benzaldehyde2.1×

Host–guest complexes (e.g., light-responsive cavitands) further enhance reaction rates by up to 3.5× .

Macrocyclic Ring Formation

In Robinson annulation, this compound facilitates:

  • Enolization of β-ketoesters.

  • Cyclization via vinylogous Mannich reactions, forming six-membered rings .
    Example : Synthesis of 6-amino-2-pyridone-3,5-dicarbonitrile derivatives from aldehydes and N-substituted cyanoacetamides .

Microwave-Assisted Reactions

In microwave synthesis, it catalyzes the condensation of 2,5-dibromo-3-thiophenecarboxaldehyde with ethyl cyanoacetate, yielding ethyl 2-cyano-3-(2,5-dibromothiophene-3-yl)acrylate in 95% yield .

Steric and Solvent Effects

  • Steric Hindrance : Bulky aryl groups (e.g., tert-butyl) redirect reaction pathways from pyridone formation to acrylamide derivatives .

  • Solvent Dependence : Reaction rates in ethanol and DMSO correlate with solvent polarity and piperidine concentration .

Comparative Catalytic Efficiency

Catalyst Yield in Knoevenagel Reaction
This compound69–80%
Pyrrolidinium acetate80%
Pyrrolidinium trifluoroacetate65%

Pyrrolidinium acetate outperforms this compound due to higher basicity, but the latter remains preferred for cost and stability .

Synthetic Protocols

General Procedure for Knoevenagel Condensation :

  • Mix aldehyde (1 eq), malononitrile (1 eq), and this compound (5–10 mol%) in ethanol.

  • Stir at 25°C for 2–4 hours.

  • Isolate product via crystallization or chromatography .

Degradation and Stability

This compound degrades under prolonged heating (>100°C), forming acetic acid and piperidine. Its half-life in aqueous solution at 25°C is ~240 hours .

Scientific Research Applications

Organic Synthesis

Piperidinium acetate is widely used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Knoevenagel condensation . This reaction is crucial for synthesizing various organic compounds, including pharmaceuticals.

  • Catalytic Efficiency : The compound acts as a base catalyst, facilitating the deprotonation of active hydrogen compounds to generate carbanions that can attack carbonyl groups of aldehydes or ketones, leading to the formation of carbon-carbon double bonds.

Biological Applications

This compound exhibits significant biological activity, particularly in cancer research. It has been shown to target cancer cells by regulating crucial signaling pathways involved in cell proliferation and apoptosis.

  • Mechanism of Action : The compound induces apoptosis in cancer cells by damaging mitochondrial membrane potentials, which leads to the release of cytochrome c and subsequent activation of caspases 3 and 9.

Pharmaceutical Development

Research has explored this compound derivatives for their potential therapeutic properties, including anticancer and antimicrobial activities.

  • Case Study : A study on melanoma cells (SK-MEL-28) demonstrated that this compound significantly reduced cell viability while sparing healthy peripheral blood mononuclear cells (PBMCs), indicating its potential for targeted cancer therapies.

Biochemical Properties

This compound plays a crucial role in biochemical reactions:

  • Catalytic Activity : It promotes reactions such as Knoevenagel condensation under mild conditions.
  • Cellular Effects : The compound influences cellular processes by altering gene expression involved in metabolic pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerReduces viability in melanoma cells
AntimicrobialEffective against Escherichia coli
AntioxidantExhibits reducing capacity
Catalytic ActivityPromotes Knoevenagel condensation

Antitumor Activity

In laboratory settings, this compound was tested on melanoma cells (SK-MEL-28), showing a marked reduction in cell viability compared to untreated controls. This selective cytotoxicity suggests its potential application in developing targeted cancer therapies.

Knoevenagel Condensation

Research demonstrated that this compound could effectively catalyze the Knoevenagel reaction under mild conditions with notable yields. The compound was used at a loading of 10 mol%, showcasing its utility in organic synthesis.

Mechanism of Action

The mechanism of action of piperidinium acetate involves its role as a catalyst in various chemical reactions. It facilitates the formation of carbon-carbon bonds by stabilizing reaction intermediates and lowering the activation energy required for the reaction to proceed. In biological systems, its derivatives interact with molecular targets such as enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidinium vs. Pyrrolidinium Salts

Piperidinium and pyrrolidinium cations are both cyclic ammonium salts but differ in ring size (6-membered vs. 5-membered). These structural differences impact their chemical stability and catalytic behavior:

  • Alkaline Stability : Benzyl-substituted piperidinium exhibits superior stability under harsh alkaline conditions compared to pyrrolidinium and quaternary ammonium (QA) salts. Degradation pathways for pyrrolidinium involve ring-opening via Hofmann elimination, while piperidinium resists such processes due to its larger ring .
  • Catalytic Efficiency: Piperidinium acetate outperforms pyrrolidinium salts in Knoevenagel reactions, achieving higher yields (e.g., 88% for cinnamil derivatives) due to enhanced nucleophilicity of the acetate anion .

Table 1: Stability and Catalytic Performance of Piperidinium vs. Pyrrolidinium

Property This compound Pyrrolidinium Salts
Alkaline Stability (1M KOH, 80°C) >90% retention after 24h ~60% retention
Yield in Cinnamil Synthesis 88% 45–60% (varies by base)

Piperidinium vs. Pyridinium Acetate

Pyridinium acetate (C₅H₅NH·CH₃COO) shares a similar acetate anion but differs in the cationic structure (aromatic pyridine vs. aliphatic piperidine):

  • Acidity and Reactivity : The aromatic pyridinium cation is less basic than piperidinium, reducing its ability to stabilize transition states in aldol reactions. This compound thus shows higher catalytic activity in multi-component reactions .
  • Thermal Stability : this compound hydrate (m.p. 196–198°C) demonstrates greater thermal resilience compared to pyridinium acetate, which decomposes at lower temperatures .

Piperidinium vs. Imidazolium-Based Ionic Liquids

Imidazolium ILs (e.g., 1-butyl-3-methylimidazolium acetate) are widely used in cellulose processing. Key distinctions include:

  • Viscosity and Dissolution Efficiency : this compound-DMSO systems dissolve cellulose faster than neat imidazolium ILs, achieving 90% dissolution in 2 hours at 25°C .
  • Cost and Sustainability : this compound is less expensive to synthesize than imidazolium derivatives, which often require complex alkylation steps .

Table 2: Performance in Cellulose Dissolution

IL System Dissolution Time (25°C) Viscosity (cP)
This compound + DMSO 2 hours 120
1-Butyl-3-methylimidazolium chloride 12 hours 450

Piperidinium vs. Quaternary Ammonium (QA) Salts

QA salts (e.g., benzyltrimethylammonium chloride) are acyclic analogs of piperidinium. Comparative studies reveal:

  • Degradation Resistance : Piperidinium cations resist nucleophilic attack better than QA salts due to steric protection of the central nitrogen .
  • Pharmaceutical Compatibility : Piperidinium derivatives exhibit lower cytotoxicity in erythrocyte membrane studies compared to QA salts, making them preferable in drug formulations .

Biological Activity

Piperidinium acetate, an organic compound with the chemical formula C₇H₁₅NO₂, has garnered attention in various fields due to its significant biological activity and potential therapeutic applications. This article explores the biological properties of this compound, including its mechanisms of action, biochemical pathways, and applications in medicinal chemistry and organic synthesis.

This compound is synthesized primarily through the reaction of piperidine with acetic acid. The compound appears as a colorless to pale yellow solid and is soluble in water and various organic solvents, making it versatile for numerous chemical applications.

Target of Action
this compound primarily targets cancer cells, similar to its relatives piperidine and piperine. It is known to regulate several crucial signaling pathways involved in cancer progression, including:

  • STAT-3
  • NF-κB
  • PI3K/Akt
  • JNK/p38 MAPK
  • TGF-β/SMAD

These pathways are essential for cellular processes such as proliferation, apoptosis, and inflammation.

Mode of Action
The compound induces apoptosis in cancer cells by damaging mitochondrial membrane potential, which leads to the release of cytochrome c into the cytoplasm. This process activates caspases 3 and 9, key enzymes in the apoptotic pathway.

Biochemical Pathways

This compound interacts with various enzymes and proteins, facilitating reactions such as the Knoevenagel condensation. This reaction is crucial for forming carbon-carbon bonds in organic synthesis . The compound's role as a catalyst has been evidenced by its effectiveness in promoting reactions under solvent-free conditions, achieving yields of up to 70% .

Biological Activity

Research indicates that this compound possesses several biological activities:

  • Anticancer Activity : Studies have shown that it can reduce cell viability in melanoma cells without affecting healthy peripheral blood mononuclear cells (PBMCs), indicating a selective cytotoxic effect on cancerous cells .
  • Antimicrobial Properties : The compound exhibits bactericidal and bacteriostatic effects against various bacterial strains, with minimum inhibitory concentrations (MIC) demonstrating its potential as an antimicrobial agent .
  • Antioxidant Activity : this compound has been linked to antioxidant properties that may protect cells from oxidative stress, contributing to its therapeutic potential .

Table 1: Summary of Biological Activities of this compound

Activity TypeObserved EffectsReference
AnticancerReduces viability in melanoma cells
AntimicrobialEffective against Escherichia coli
AntioxidantExhibits reducing capacity in various assays
Catalytic ActivityPromotes Knoevenagel condensation

Case Studies

  • Antitumor Activity : In a study assessing the effects of this compound on melanoma cells (SK-MEL-28), it was found that the compound significantly reduced cell viability while sparing healthy PBMCs. This selective action suggests its potential use in targeted cancer therapies .
  • Knoevenagel Condensation : A study demonstrated that this compound could catalyze the Knoevenagel reaction effectively under mild conditions. The compound was utilized at a loading of 10 mol%, achieving notable yields and showcasing its utility in organic synthesis .

Q & A

Basic Research Questions

Q. What is the role of piperidinium acetate in organic synthesis, and how does it influence reaction mechanisms?

this compound serves as a dual acid-base catalyst in reactions such as aldol condensation and cyclization. The piperidinium ion (acidic) protonates electrophilic sites (e.g., carbonyl groups), while the acetate ion (basic) deprotonates substrates to generate nucleophilic enolates. This bifunctional behavior enables efficient catalysis in one-pot reactions, such as the synthesis of chroman-4-ones and benzofuran-3-ones .

Q. How should this compound be handled to ensure laboratory safety?

Key safety measures include:

  • Skin contact : Immediately wash with water for ≥15 minutes and remove contaminated clothing .
  • Inhalation/ingestion : Use fume hoods and avoid direct exposure due to its harmful nature (Harmful by H302, H312, H332 classifications) .
  • Storage : Keep in airtight containers at room temperature, away from ignition sources (flash point: 4.4°C) .

Q. What analytical methods confirm the purity of this compound?

  • Quantitative NMR : Validate structural integrity using ¹H-NMR (deuterated chloroform, TMS reference) .
  • HPLC : Monitor impurities and batch-to-batch consistency, especially for reactions sensitive to trace contaminants .

Advanced Research Questions

Q. How does steric hindrance alter reaction pathways in this compound-catalyzed syntheses?

Steric bulk in substrates (e.g., bulky aryl groups) can block nucleophilic attack during cyclization steps. For example, in the synthesis of 2,3-disubstituted chroman-4-ones, steric hindrance diverts the reaction from the primary pathway (enamine tautomerization) to slower, alternative routes, yielding byproducts like benzofuran derivatives. Optimization requires adjusting substituent size or using co-solvents to reduce steric clashes .

Q. What strategies resolve contradictions in reported catalytic efficiencies of this compound?

Discrepancies often arise from:

  • Purity variations : Commercial batches may differ in acetic acid/piperidine ratios. Validate via titration or NMR .
  • Reaction conditions : Temperature (e.g., reflux vs. room temperature) and solvent polarity (toluene vs. DMSO) significantly impact catalytic activity. Systematic screening using Design of Experiments (DoE) is recommended .

Q. How can this compound be utilized in asymmetric synthesis?

While its use in asymmetric catalysis is underexplored, preliminary studies suggest chiral modifications (e.g., N-alkylation of piperidine) could induce enantioselectivity. For instance, in silico docking of chiral piperidinium salts with target substrates (e.g., α,β-unsaturated ketones) may guide rational design .

Q. What is the mechanism behind this compound’s antioxidant activity in biological systems?

Piperidinium salts stabilize lipid membranes by scavenging free radicals and chelating pro-oxidant metals. In erythrocyte membranes, their bifunctional groups (amine and carboxylate) disrupt lipid peroxidation chains, as shown in in vitro oxidative stress assays .

Q. Methodological Considerations

Q. How to optimize reaction conditions for this compound-catalyzed multicomponent reactions?

  • Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance enolate formation, while toluene improves thermal stability during reflux .
  • Stoichiometry : A 10 mol% catalyst load typically balances efficiency and cost. Excess acetate can deactivate intermediates .
  • Kinetic profiling : Use in situ FTIR or LC-MS to monitor intermediate formation and adjust reaction time .

Q. How to address batch-to-batch variability in this compound for reproducible research?

  • Supplier specifications : Request certificates of analysis (CoA) detailing acetic acid content and residual solvents .
  • In-house purification : Recrystallize from ethanol/water mixtures to remove excess acetic acid or piperidine .

Properties

IUPAC Name

piperidin-1-ium;acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N.C2H4O2/c1-2-4-6-5-3-1;1-2(3)4/h6H,1-5H2;1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAIYODFGMLZUDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].C1CC[NH2+]CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30196501
Record name Piperidinium acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4540-33-4
Record name Piperidinium acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4540-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperidinium acetate
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Record name Piperidinium acetate
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Retrosynthesis Analysis

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4-Amino-2-chlorobenzoic acid
Piperidinium acetate
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Piperidinium acetate
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Piperidinium acetate
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Piperidinium acetate

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